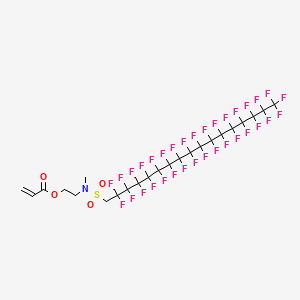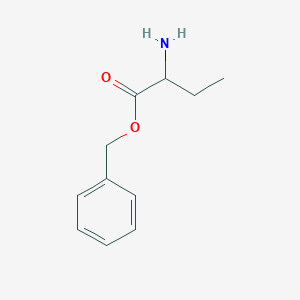
trans-Resveratrol 3,4'-disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Resveratrol 3,4’-disulfate: is a sulfated derivative of trans-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol 3,4’-disulfate typically involves the sulfation of trans-resveratrol. One common method is the reaction of trans-resveratrol with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of trans-Resveratrol 3,4’-disulfate may involve similar sulfation reactions but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: trans-Resveratrol 3,4’-disulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfated compound back to its parent resveratrol.
Substitution: Nucleophilic substitution reactions can replace the sulfate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: trans-Resveratrol.
Substitution: Various substituted resveratrol derivatives.
Scientific Research Applications
Chemistry: trans-Resveratrol 3,4’-disulfate is used as a model compound in studies of sulfation reactions and their effects on the biological activity of polyphenols .
Biology: In biological research, this compound is studied for its potential effects on cellular processes, including its role in modulating oxidative stress and inflammation .
Medicine: trans-Resveratrol 3,4’-disulfate has been investigated for its potential therapeutic effects, including its anticancer properties and its ability to protect against cardiovascular diseases .
Industry: In the industrial sector, this compound is explored for its potential use in the development of functional foods and nutraceuticals .
Mechanism of Action
The mechanism of action of trans-Resveratrol 3,4’-disulfate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
trans-Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.
trans-Resveratrol 3,5-disulfate: Another sulfated derivative with similar biological activities.
trans-Resveratrol 3-glucuronide: A glucuronidated derivative with potential health benefits.
Uniqueness: trans-Resveratrol 3,4’-disulfate is unique due to its specific sulfation pattern, which can influence its bioavailability and biological activity. The presence of sulfate groups can enhance its solubility and potentially increase its effectiveness in certain biological contexts .
Properties
CAS No. |
858187-20-9 |
|---|---|
Molecular Formula |
C14H12O9S2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-7-11(8-14(9-12)23-25(19,20)21)2-1-10-3-5-13(6-4-10)22-24(16,17)18/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
InChI Key |
DHYDAGFKCXRMSL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


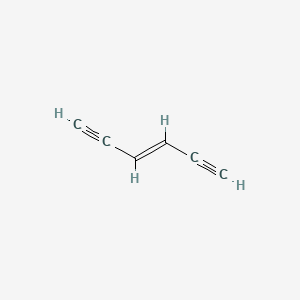
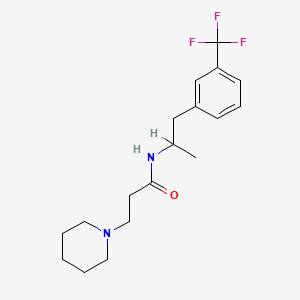
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)

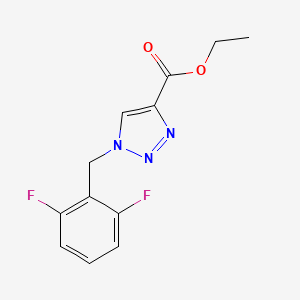
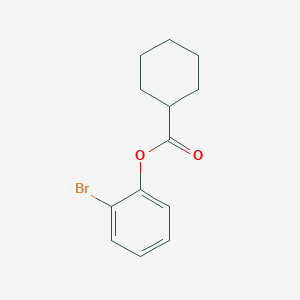
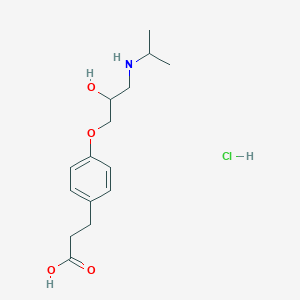
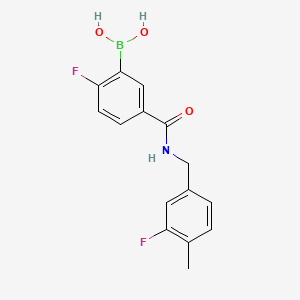
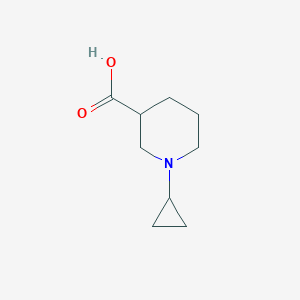
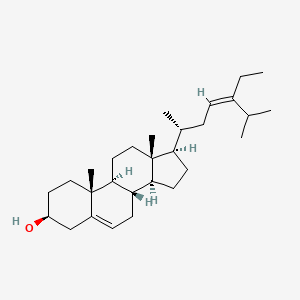
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
